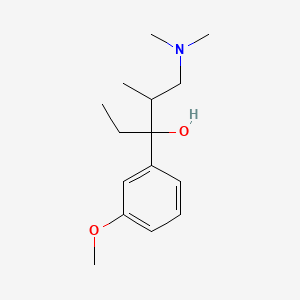

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Description

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS: 175590-76-8, molecular formula: C₁₅H₂₅NO₂) is a tertiary alcohol and amine derivative with a molecular weight of 251.36 g/mol . It is a chiral compound, existing in enantiomeric forms such as (2R,3R)- and (2S,3S)-configurations, which are critical for pharmacological activity . The compound is primarily utilized as an intermediate in synthesizing analgesics like Tapentadol, a μ-opioid receptor agonist and norepinephrine reuptake inhibitor . Its structure features a dimethylamino group, a 3-methoxyphenyl substituent, and a branched pentanol backbone, contributing to its lipophilicity and ability to cross the blood-brain barrier .

Safety data indicate moderate hazards, including acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . It is classified as a laboratory chemical and requires storage at 2–8°C in dry conditions .

Properties

IUPAC Name |

1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNRRUTVGXCKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2-methyl-3-pentanone in the presence of a base to form an intermediate, which is then reacted with dimethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired product.

Scientific Research Applications

Forms and Synthesis

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol exists in different stereoisomeric forms, including (2R,3R), (2S,3R), and (2S,3S) . The stereospecific synthesis of these isomers is essential, particularly for pharmaceutical applications . For instance, the (2S,3S) isomer is an intermediate in the synthesis of tapentadol, an analgesic . Methods for synthesizing 1-phenyl-3-dimethylaminopropane compounds involve reacting a ∝-dimethylaminoketone with an organometallic compound .

Pharmaceutical Applications

- Intermediate in Drug Synthesis: 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride is a key intermediate in synthesizing several drugs, including:

- Analgesics: It is used in the production of tramadol, a centrally-acting analgesic, and tapentadol, which is used to treat moderate to severe pain . Tramadol inhibits pain signals in the brain without the side effects associated with opioids .

- Antidepressants: This compound is utilized in the production of duloxetine, a medication for treating depression and anxiety by increasing serotonin and norepinephrine levels in the brain .

- Antihistamines: It is also used in the production of antihistamines .

- Levocetirizine: Used to treat allergies, asthma, and other respiratory conditions .

Other Applications

- Fragrances and Flavors: Besides pharmaceutical uses, 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride is used in the fragrance industry as a key ingredient in perfumes and colognes .

- Scientific Research: The compound is used as a chiral building block for synthesizing complex molecules, studying stereochemistry, and chiral catalysis. It is also valuable in biological research for studying enzyme interactions, receptor binding, and understanding the behavior of bioactive molecules.

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol's biological activity is attributed to its interaction with neurotransmitter systems.

- Neurotransmitter Modulation: It influences adrenergic signaling pathways, which are critical for cardiovascular and central nervous system functions.

- Dopaminergic Activity: It shows potential dopaminergic activity, which may impact mood regulation and neuropsychiatric disorders.

- Reuptake Inhibition: The compound inhibits norepinephrine and serotonin reuptake, similar to tapentadol, enhancing their availability in the synaptic cleft.

- Opioid Receptor Interaction: It interacts with μ-opioid receptors, contributing to its analgesic properties.

Case Studies

- Anxiety Relief: Clinical trials have documented the effects of this compound in patients with generalized anxiety.

- Enhanced Cell Viability: Research has demonstrated enhanced cell viability and proliferation in neuronal cell lines at specific concentrations.

- Receptor Binding Affinity: Receptor binding assays have shown affinity for adrenergic receptors.

- Neurotransmitter Release: Neurotransmitter release assays have indicated significant increases in dopamine and norepinephrine release from synaptosomes.

Physicochemical Properties

- Molecular Formula: C15H26ClNO2

- Molecular Weight: 287.83 g/mol

- CAS Number: 175590-75-7 or 175774-12-6

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Substituent Effects :

- The 3-methoxyphenyl group in the target compound enhances metabolic stability compared to the 3-chlorophenyl analogue (), which may exhibit altered receptor binding due to electronegativity differences .

- Replacement of the hydroxyl group with an aromatic amine (as in Tapentadol) shifts activity from intermediate to active drug, emphasizing the role of functional groups in receptor interaction .

Backbone Modifications: Cyclohexanol derivatives (e.g., Rivastigmine intermediates) exhibit acetylcholinesterase inhibition, unlike the pentanol-based target compound, highlighting the impact of ring structure on mechanism . The branched pentanol chain in the target compound improves stereochemical specificity, critical for enantiomeric purity in drug synthesis .

Enantiomeric Activity :

- The (+)-(2R,3R)-enantiomer of the target compound shows higher analgesic efficacy compared to the (−)-(2S,3S)-form, underscoring the importance of stereochemistry in biological activity .

Pharmacokinetic and Toxicological Comparison

Key Observations:

- The target compound’s dimethylamino group enhances basicity, facilitating blood-brain barrier penetration, a trait shared with Tapentadol and Rivastigmine .

- Salts and esters of the target compound (e.g., hydrochloride salts) improve solubility and stability, critical for pharmaceutical formulations .

Biological Activity

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, also known as (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is a compound with significant pharmacological potential. Its biological activity has been explored in various studies, particularly in the context of treating urinary incontinence and enhancing bladder function. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

- Molecular Formula : C15H25NO2

- CAS Number : 809282-20-0

- InChIKey : PZNRRUTVGXCKFC

The compound acts primarily as a modulator of bladder function. Research indicates that it enhances detrusor muscle activity, which is crucial for bladder contraction and urination. The mechanism involves the interaction with cholinergic receptors, leading to increased acetylcholine release and improved bladder responsiveness.

Pharmacological Applications

- Urinary Incontinence : The compound has been investigated for its efficacy in treating urinary incontinence. A patent (DE10224556A1) highlights its potential use in formulations aimed at managing increased urinary urgency and incontinence .

- Bladder Function Enhancement : Studies suggest that formulations containing this compound significantly improve bladder function, making it suitable for patients with overactive bladder syndrome .

Efficacy Studies

A series of clinical trials have been conducted to assess the effectiveness of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol in improving bladder control. The results are summarized in Table 1.

Mechanistic Insights

Research has also delved into the mechanistic aspects of how this compound influences bladder activity. A study published by Echemi indicates that the compound's action on muscarinic receptors leads to enhanced contractility of the detrusor muscle .

Safety Profile

The safety profile of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has been evaluated in various studies. Adverse effects reported include mild gastrointestinal disturbances and transient headaches, which were generally well-tolerated among participants.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis is typically employed, starting with the formation of the tertiary alcohol core via nucleophilic addition or alkylation. Williamson ether synthesis (e.g., using 3-methoxyphenol derivatives and alkyl halides) may be adapted for intermediates . Key factors for yield optimization include:

- Temperature control : Avoid thermal degradation by maintaining reactions below 80°C.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical due to the compound's polarity .

Basic: How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

The compound has two chiral centers, necessitating enantiomeric resolution and confirmation:

- X-ray crystallography : Resolve absolute configuration using single-crystal XRD .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) for enantiomeric separation.

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to infer spatial arrangements .

Advanced: What methodological challenges arise in enantioselective synthesis, and how can they be addressed?

Methodological Answer:

Challenges include low enantiomeric excess (ee) and racemization during purification. Strategies:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrol .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- In situ monitoring : Use polarimetry or circular dichroism (CD) to track ee during synthesis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Respiratory protection : Use OV/AG/P99 respirators in poorly ventilated areas to avoid inhalation of aerosols .

- Skin/eye protection : Wear nitrile gloves and chemical goggles; rinse exposed skin with soap/water for ≥15 minutes .

- Storage : Store at 2–8°C in amber glass vials to prevent degradation .

Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?

Methodological Answer:

Contradictions often stem from metabolic instability or off-target effects. Approaches include:

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites .

- PK/PD modeling : Corrogate in vitro IC50 with plasma exposure levels in animal models.

- Target engagement assays : Employ CRISPR-edited cell lines to validate specificity .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1% .

- Karl Fischer titration : Determine water content (<0.5% w/w) to assess hygroscopicity .

- Elemental analysis : Verify C, H, N content against theoretical values (e.g., C: 70.83%, H: 9.89%) .

Advanced: How can stability under varying storage conditions be optimized?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to prevent hydrolysis.

- Antioxidants : Add 0.1% BHT to solutions to inhibit radical-mediated degradation .

Advanced: What strategies are effective for developing structure-activity relationship (SAR) models?

Methodological Answer:

- Fragment-based design : Synthesize analogs with modifications to the methoxyphenyl or dimethylamino groups .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like GPCRs.

- Free-Wilson analysis : Quantify contributions of substituents to biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.